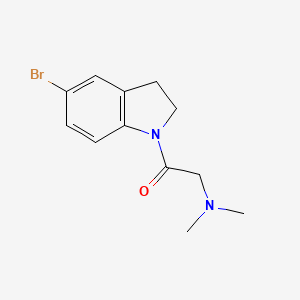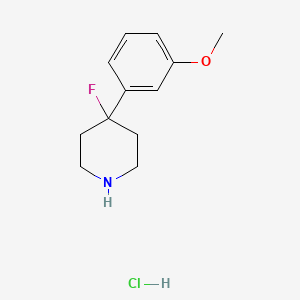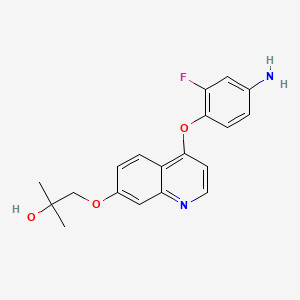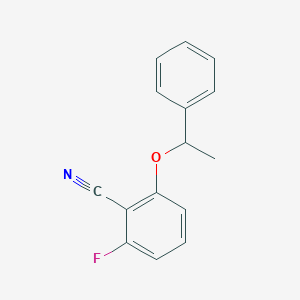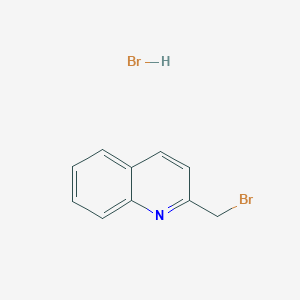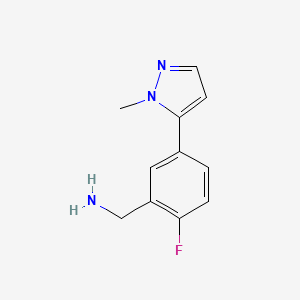
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Vue d'ensemble
Description
“(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 192.19 .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These methods involve the reaction of hydrazine with a carbonyl system or a multicomponent approach . The exact synthesis process for “(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is not specified in the available literature.Chemical Reactions Analysis
Pyrazole-containing compounds are known for their diverse chemical reactivity. They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The specific chemical reactions involving “(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” are not detailed in the available literature.Applications De Recherche Scientifique
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with structural similarities to (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, has demonstrated promising activities against Alzheimer's disease. These compounds have been found to inhibit acetylcholinesterase and monoamine oxidase B with good efficacy, suggesting potential for the treatment of Alzheimer's disease through multiple target mechanisms (Kumar et al., 2013).
Antipsychotic Agents
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their utility as novel potential antipsychotic agents. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating their potential as new treatments for psychosis with possibly fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Fluorinated Heterocyclic Compounds Synthesis
The synthesis of fluorinated heterocyclic compounds, including pyrazolones, using 2-fluoroacrylic building blocks, highlights the importance of fluoro-substituted compounds in medicinal chemistry. These compounds are valuable for developing drugs with improved pharmacokinetic properties (Shi et al., 1996).
Serotonin Receptor Agonists for Depression
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit high receptor affinity and selectivity, presenting a promising approach for antidepressant therapy with potentially fewer side effects compared to current treatments (Sniecikowska et al., 2019).
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
[2-fluoro-5-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-10(12)9(6-8)7-13/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUAODLRWBSBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)
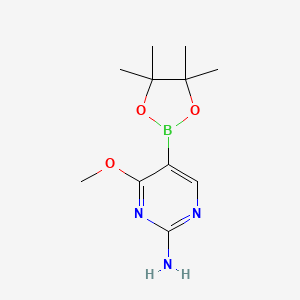

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)
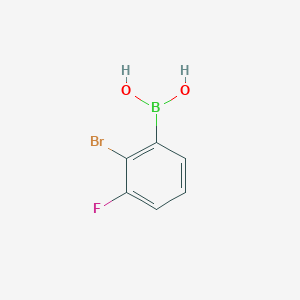
![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)
